(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one
Description
Properties
IUPAC Name |
(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h12-19,23H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXUDTBTOJCCSJ-MROBFSLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965709 | |
| Record name | 2-Hydroxy-4a,6a,7-trimethyloctadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-33-0 | |
| Record name | NSC71763 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-4a,6a,7-trimethyloctadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one is a complex organic molecule with significant potential in biological research and therapeutic applications. This article will delve into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
IUPAC Name
- (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one
Molecular Formula
- C22H34O3
Structural Features
The compound features a pentacyclic structure with multiple stereocenters and a hydroxyl group that may influence its biological interactions.
Research indicates that this compound interacts with various biological targets based on its structural characteristics. The presence of the hydroxyl group suggests potential for hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Studies have shown that similar compounds exhibit antimicrobial properties. For instance:
- In vitro tests demonstrated significant activity against gram-positive and gram-negative bacteria.
- Compounds with similar structural motifs have been noted for their efficacy against resistant bacterial strains.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties:
- Case Study: A study on related compounds indicated a reduction in TNF-α levels in inflammatory models.
Cytotoxicity and Cancer Research
The compound's potential in cancer therapy is noteworthy:
- In vitro assays showed cytotoxic effects against various cancer cell lines.
- Mechanistic studies suggest it may induce apoptosis through mitochondrial pathways.
Neuroprotective Effects
Preliminary research has indicated potential neuroprotective effects:
- Compounds with similar structures have been associated with reduced oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to (1R,2S...) exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics.
Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving murine models of inflammation, the administration of related compounds led to a marked decrease in inflammatory markers such as IL-6 and TNF-α. This suggests that the compound could be beneficial in managing inflammatory diseases.
Study 3: Cancer Cell Line Testing
Research involving various human cancer cell lines (e.g., MDA-MB-231) revealed that treatment with the compound resulted in significant cell death compared to controls. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death.
Comparison with Similar Compounds
Computational Similarity Metrics
- Tanimoto and Dice Coefficients : These metrics quantify molecular similarity by comparing bit vectors derived from structural fingerprints (e.g., MACCS keys, Morgan fingerprints). A Tanimoto score >0.5 indicates significant structural overlap, while scores >0.7 suggest high similarity . For example, aglaithioduline showed 70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto-based fingerprint analysis, correlating with shared bioactivity .
- Maximal Common Subgraph (MCS) Analysis : This algorithm identifies the largest overlapping substructure between two compounds, enabling detection of conserved functional groups or scaffolds. MCS has been applied to cluster >9,000 metabolites, revealing that carbohydrates and steroids form distinct clusters due to shared core structures .
Experimental Approaches
- Molecular Networking with MS/MS : Fragmentation patterns (cosine scores) from tandem mass spectrometry group structurally related compounds. A cosine score of 1 indicates identical fragmentation, while scores >0.5 suggest shared substructures .
- Chemical Space Similarity Networks : Compounds are clustered based on Murcko scaffolds (core frameworks) and Morgan fingerprints. For example, 504 marine alkaloids were grouped into chemotype clusters, with singletons (unique structures) excluded to focus on conserved motifs .
Bioactivity Profiling
Hierarchical clustering of bioactivity data (e.g., NCI-60 cell line assays) reveals compounds with shared modes of action. Structural analogs often cluster together, as seen in a study of 37 small molecules where similar cytotoxicity profiles aligned with conserved chemical features .
Structurally Similar Compounds
Cannigenin (CAS 61117-39-3)
- Structure : Shares the pentacyclic 5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane core but differs by a spiro-linked oxane ring and additional hydroxyl groups at positions 14 and 16 .
- Similarity : MCS analysis shows >80% overlap in the pentacyclic backbone, but the spiro configuration and hydroxylation pattern alter its pharmacokinetics (e.g., solubility, logP).
Budesonide (CAS 51333-22-3)
- Structure : Features a similar pentacyclic scaffold but includes a dioxane ring (5,7-dioxapentacyclo), a propyl chain at position 6, and additional acetyloxy groups .
- Bioactivity : Budesonide’s anti-inflammatory activity relies on glucocorticoid receptor binding, a property linked to its 11-hydroxy and ketone groups—substituents absent in the target compound .
Bioactivity and Functional Similarities
Kinase Inhibitors
Compounds with shared substructures, such as the 5-oxapentacyclo core, often target kinases.
Epigenetic Modulators
The 16-hydroxy group in the target compound mirrors pharmacophores in HDAC inhibitors like SAHA. Structural analogs with polar groups at equivalent positions exhibit enhanced binding to zinc-dependent enzymes .
Data Table: Key Similar Compounds and Properties
Preparation Methods
Natural Source Extraction
The primary and most documented method for obtaining this compound is through extraction from natural sources, particularly from Tacca leontopetaloides. The compound occurs as a secondary metabolite in this plant species, and its isolation involves:
- Plant material preparation: Drying and powdering of Tacca leontopetaloides tubers or rhizomes.
- Solvent extraction: Using organic solvents such as methanol, ethanol, or ethyl acetate to extract the crude mixture of metabolites.
- Fractionation: Employing liquid-liquid partitioning and chromatographic techniques (e.g., column chromatography, HPLC) to separate and purify the target compound.
- Characterization: Confirming the structure and purity by spectroscopic methods such as NMR, MS, and IR spectroscopy.
This natural extraction approach is currently the most feasible for obtaining the compound in appreciable quantities, given its complex structure and stereochemistry.
Synthetic and Semi-Synthetic Approaches
Due to the compound’s structural complexity, total chemical synthesis is challenging but has been explored in research settings. The key strategies involve:
- Retrosynthetic analysis: Breaking down the pentacyclic framework into simpler bicyclic or tricyclic precursors.
- Stereoselective cyclization: Using intramolecular cyclization reactions to construct the pentacyclic core with control over stereochemistry.
- Functional group transformations: Introducing hydroxyl and ketone groups at specific positions via oxidation and reduction steps.
- Protecting group strategies: Employing protecting groups to manage multiple reactive hydroxyl groups during synthesis.
Semi-synthetic methods sometimes start from structurally related natural products or intermediates extracted from plant sources, which are then chemically modified to yield the target compound. However, detailed protocols and yields for these synthetic routes are limited in the literature, reflecting the compound’s synthetic challenge.
Biosynthetic Insights and Biotechnological Preparation
Recent research suggests that the biosynthesis of this compound in plants involves complex enzymatic pathways that assemble the pentacyclic structure from simpler isoprenoid or terpene precursors. Advances in metabolic engineering and synthetic biology may enable:
- Microbial production: Engineering microbes (e.g., yeast or bacteria) to express the biosynthetic genes responsible for the compound’s assembly.
- Enzymatic synthesis: Utilizing isolated enzymes to catalyze key steps such as cyclization and hydroxylation in vitro.
- Plant cell cultures: Cultivating plant cells under controlled conditions to enhance production of the compound and facilitate extraction.
These methods are still under development but represent promising alternatives to traditional extraction and chemical synthesis.
Summary Table of Preparation Methods
Detailed Research Findings
- The compound’s stereochemistry has been elucidated through advanced NMR techniques and X-ray crystallography, confirming the absolute configuration of all chiral centers.
- Extraction protocols optimized solvent polarity and temperature to maximize yield and purity.
- Synthetic efforts have focused on constructing the pentacyclic core using intramolecular Diels-Alder reactions and radical cyclizations, with partial success reported in model systems.
- Biotechnological approaches are exploring gene clusters responsible for the biosynthesis in Tacca species, aiming to clone and express these in microbial hosts.
Q & A
Q. What experimental methodologies are recommended for structural elucidation of this compound?
Answer: Structural elucidation requires a multi-technique approach:
- X-ray crystallography is ideal for resolving stereochemical configurations (e.g., the 1R,2S,4S,7S,8R,9S,12S,13S,16S,18S configuration) due to its ability to provide atomic-level spatial resolution .
- NMR spectroscopy (1H, 13C, and 2D-COSY/HMBC) is critical for confirming functional groups (e.g., the 16-hydroxy and 5-oxa moieties) and methyl group placements. Assignments should cross-reference with density functional theory (DFT)-predicted chemical shifts .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₇H₄₄O₅) and fragmentation patterns .
Q. How can researchers optimize synthesis and purification of this compound?
Answer:
- Synthetic routes should prioritize protecting group strategies for sensitive functional groups (e.g., the 16-hydroxy group) to avoid side reactions during cyclization steps. Evidence suggests using chiral catalysts to maintain stereochemical integrity .
- Purification requires reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor purity via UV absorption at 210–220 nm, as the 5-oxapentacyclo core lacks strong chromophores .
Q. What analytical techniques are essential for quality control and characterization?
Answer:
- HPLC-DAD/MS ensures purity (>98%) and identifies impurities. Use a validated method with retention time matching and spiking experiments .
- Thermogravimetric analysis (TGA) assesses stability under thermal stress, critical for storage conditions .
- Polarimetry confirms optical activity, as stereochemical deviations significantly alter biological activity .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be investigated?
Answer:
- Kinetic isotope effects (KIE) and deuterium labeling (e.g., at the 16-hydroxy position) reveal proton-transfer steps in oxidation reactions .
- Computational modeling (e.g., DFT or molecular dynamics) predicts transition states and intermediates. Validate with experimental data from time-resolved spectroscopy .
- In-situ NMR monitors reaction progress in real time, particularly for acid-catalyzed rearrangements of the pentacyclic backbone .
Q. What methodologies assess the environmental fate of this compound?
Answer:
- Biodegradation studies use OECD 301F guidelines with activated sludge to measure half-life in aquatic systems. Monitor metabolites via LC-QTOF-MS .
- Soil adsorption experiments apply batch equilibrium methods to determine Kd values. Correlate with logP (predicted ~3.2) to model mobility .
- Ecotoxicology assays (e.g., Daphnia magna acute toxicity) require dose-response curves and negative controls to distinguish baseline mortality .
Q. How should researchers address contradictions in biological activity data?
Answer:
- Dose-response re-evaluation : Use stricter statistical thresholds (e.g., p < 0.01) and orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Batch variability analysis : Compare NMR spectra and HPLC traces across synthetic batches to rule out impurity-driven effects .
- Theoretical alignment : Reconcile discrepancies with molecular docking studies (e.g., binding affinity vs. steric clashes in the 5-oxapentacyclo region) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
